Cas no 921074-63-7 ((2-fluorophenyl)methyl(propan-2-yl)amine)

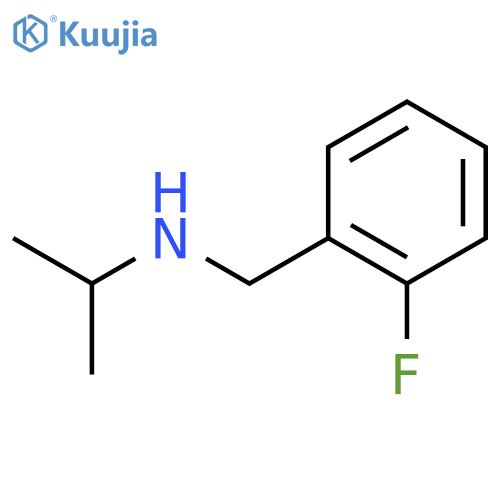

921074-63-7 structure

商品名:(2-fluorophenyl)methyl(propan-2-yl)amine

CAS番号:921074-63-7

MF:C10H14FN

メガワット:167.223266124725

MDL:MFCD08060643

CID:858989

PubChem ID:17156261

(2-fluorophenyl)methyl(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- N-(2-Fluorophenylmethyl)isopropylamine

- N-[(2-fluorophenyl)methyl]propan-2-amine

- C78588

- MFCD08060643

- Z86129898

- EN300-32124

- AM101604

- DTXSID30589338

- AKOS000161092

- SCHEMBL12312598

- [(2-fluorophenyl)methyl](propan-2-yl)amine

- (2-Fluoro-benzyl)-isopropyl-amine

- 2-Fluoro-N-isopropylbenzylamine

- 921074-63-7

- DB-289730

- (2-fluorophenyl)methyl(propan-2-yl)amine

-

- MDL: MFCD08060643

- インチ: InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3

- InChIKey: KECOIFWUUTVTTN-UHFFFAOYSA-N

- ほほえんだ: CC(C)NCC1=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 167.111027613g/mol

- どういたいしつりょう: 167.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 0.991

- ふってん: 208℃

- フラッシュポイント: 80℃

- じょうきあつ: 0.2±0.4 mmHg at 25°C

(2-fluorophenyl)methyl(propan-2-yl)amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-fluorophenyl)methyl(propan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32124-0.05g |

[(2-fluorophenyl)methyl](propan-2-yl)amine |

921074-63-7 | 95% | 0.05g |

$35.0 | 2023-09-04 | |

| Chemenu | CM302642-500mg |

(2-Fluoro-benzyl)-isopropyl-amine |

921074-63-7 | 95% | 500mg |

$174 | 2022-05-27 | |

| abcr | AB333287-5 g |

2-Fluoro-N-isopropylbenzylamine |

921074-63-7 | 5g |

€339.20 | 2022-06-10 | ||

| abcr | AB333287-10 g |

2-Fluoro-N-isopropylbenzylamine |

921074-63-7 | 10g |

€410.20 | 2022-06-10 | ||

| Enamine | EN300-32124-10.0g |

[(2-fluorophenyl)methyl](propan-2-yl)amine |

921074-63-7 | 95% | 10.0g |

$766.0 | 2023-07-03 | |

| abcr | AB333287-25 g |

2-Fluoro-N-isopropylbenzylamine |

921074-63-7 | 25g |

€609.00 | 2022-06-10 | ||

| A2B Chem LLC | AH95281-50mg |

(2-FLUORO-BENZYL)-ISOPROPYL-AMINE |

921074-63-7 | 95% | 50mg |

$72.00 | 2024-07-18 | |

| abcr | AB333287-25g |

2-Fluoro-N-isopropylbenzylamine; . |

921074-63-7 | 25g |

€1361.60 | 2024-04-16 | ||

| Aaron | AR00H2HP-1g |

(2-FLUORO-BENZYL)-ISOPROPYL-AMINE |

921074-63-7 | 95% | 1g |

$228.00 | 2025-01-24 | |

| abcr | AB333287-5g |

2-Fluoro-N-isopropylbenzylamine; . |

921074-63-7 | 5g |

€722.60 | 2024-04-16 |

(2-fluorophenyl)methyl(propan-2-yl)amine 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

921074-63-7 ((2-fluorophenyl)methyl(propan-2-yl)amine) 関連製品

- 64567-25-5(ethyl[(2-fluorophenyl)methyl]amine)

- 625435-02-1(N-(2-Fluorophenyl)methylcyclopropanamine)

- 69875-87-2(benzyl(2-fluorophenyl)methylamine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:921074-63-7)(2-fluorophenyl)methyl(propan-2-yl)amine

清らかである:99%

はかる:5g

価格 ($):356.0